1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(3-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a chemical compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of hydrazine hydrate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the pyrazole ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and regulation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine (pBPP): Another phenylpyrazole derivative with different substituents on the phenyl rings.
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP): A compound with similar structural features but different functional groups.
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate (troparil): A structurally related compound with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H13ClF2N2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H13ClF2N2/c22-16-2-1-3-19(12-16)26-21(15-6-10-18(24)11-7-15)13-20(25-26)14-4-8-17(23)9-5-14/h1-13H |
InChI Key |
JOLPQEBEHWJFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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